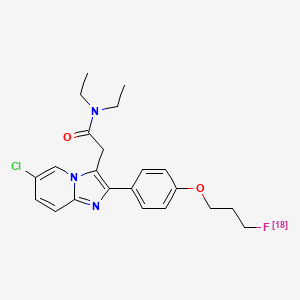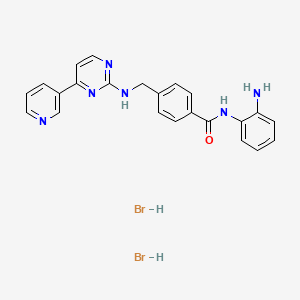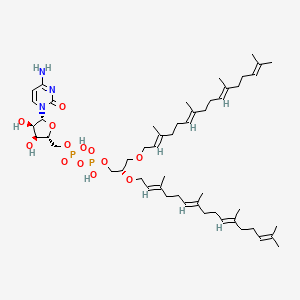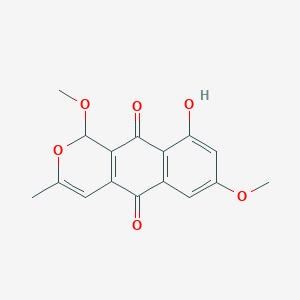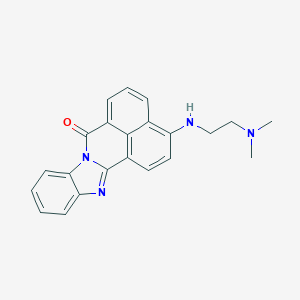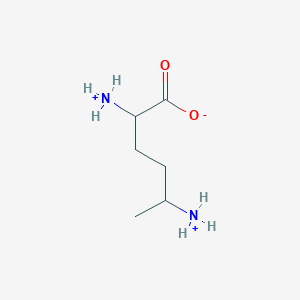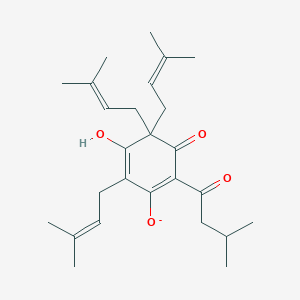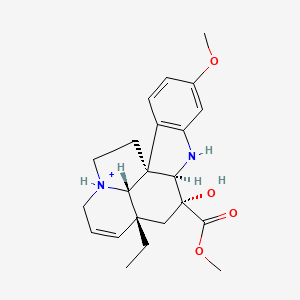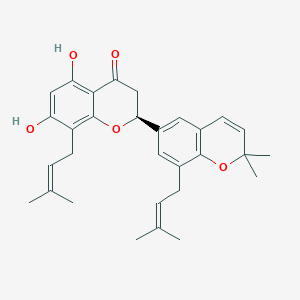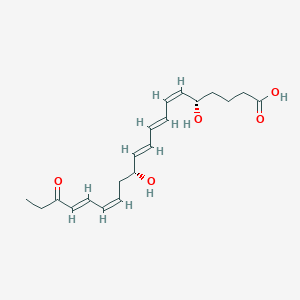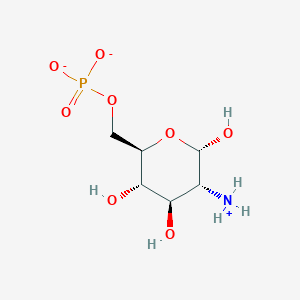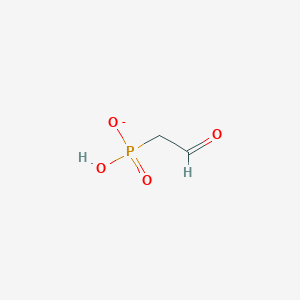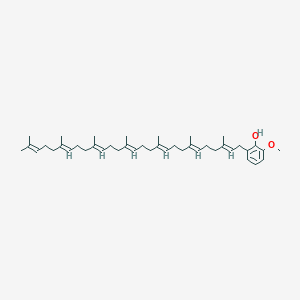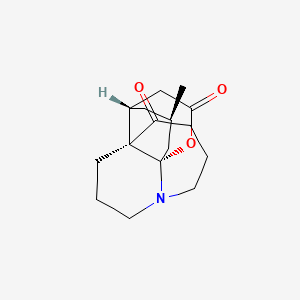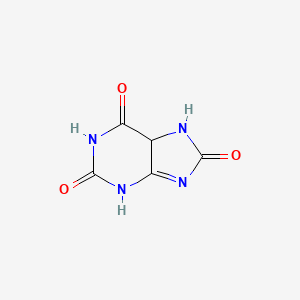
5,7-dihydro-1H-purine-2,6,8(9H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dihydro-1H-purine-2,6,8(9H)-trione is a uric acid. It is a tautomer of a 9H-purine-2,6,8-triol, a 1H-purine-2,6,8-triol, a 7H-purine-2,6,8-triol, a 2,6-dihydroxy-7,9-dihydro-8H-purin-8-one and a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of various purine derivatives. For instance, it's involved in reactions for creating 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide through processes like nucleophilic addition and cyclization with sodium hydroxide (Brown, Joseph, Leigh, & Swain, 1977).
- The compound plays a role in the synthesis and stereochemistry study of cobalt(III) complexes. This includes its use in forming complexes with purine-6-thione and related ligands, highlighting its versatility in coordination chemistry (Yamanari, Kida, Yamamoto, Fujihara, Fuyuhiro, & Kaizaki, 1996).
Structural and Crystallographic Studies
- There's significant interest in its crystal structure, which provides insights into its chemical behavior and potential applications. For example, the crystal structure of a derivative of this compound was analyzed, revealing details about its molecular configuration (Poje, Poje, & Vicković, 1999).
- Its role in forming novel molecular structures is evident in studies like the one on uric acid dihydrate, which provides a deeper understanding of its crystalline forms (Parkin & Hope, 1998).
Applications in Molecular Design and Drug Discovery
- The compound is a key player in the field of drug discovery, where it's used to synthesize and study various derivatives with potential therapeutic applications. For instance, its derivatives have been explored for anti-inflammatory properties, demonstrating its relevance in medicinal chemistry (Blythin, Kaminski, Domalski, Spitler, Solomon, Conn, Wong, Verbiar, Bober, & Chiu, 1986).
- It also finds application in the synthesis of new molecules for potential antidepressant and anxiolytic effects, as seen in studies involving the modification of its structure (Zagórska, Kołaczkowski, Bucki, Siwek, Kazek, Satała, Bojarski, Partyka, Wesołowska, & Pawłowski, 2015).
Eigenschaften
Produktname |
5,7-dihydro-1H-purine-2,6,8(9H)-trione |
|---|---|
Molekularformel |
C5H4N4O3 |
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
5,7-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12) |
InChI-Schlüssel |
KLMXEVHMXUCFEP-UHFFFAOYSA-N |
Kanonische SMILES |
C12C(=NC(=O)N1)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



